molecular formula C16H17N5O4S B2805360 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034616-41-4

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2805360
CAS No.: 2034616-41-4
M. Wt: 375.4
InChI Key: LDCXIJGMQDCWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining:

  • A 1,2,4-triazolo[1,5-a]pyrimidine core, a nitrogen-rich heterocycle known for its pharmacological relevance (e.g., kinase inhibition, antimicrobial activity).
  • A 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety, which introduces sulfonamide functionality—a group widely associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
  • A propyl linker bridging the two subunits, which may influence conformational flexibility and binding interactions.

Further synthesis and characterization data (e.g., NMR, HRMS) would be required to confirm its purity and stability.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c22-26(23,13-3-4-14-15(8-13)25-7-6-24-14)20-5-1-2-12-9-17-16-18-11-19-21(16)10-12/h3-4,8-11,20H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXIJGMQDCWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Attachment of the Propyl Chain: The triazolopyrimidine core is then reacted with a propylating agent to introduce the propyl group.

    Formation of the Dihydrobenzo-dioxine Sulfonamide: The final step involves the sulfonation of the dihydrobenzo-dioxine moiety followed by coupling with the triazolopyrimidine-propyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may act as an inhibitor of WRN helicase, a protein involved in DNA repair and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest analogs would include:

Triazolo-pyrimidine derivatives (e.g., compounds with substituents on the triazolo ring or pyrimidine core).

Sulfonamide-containing heterocycles (e.g., benzothiazole sulfonamides or quinazoline sulfonamides).

Below is a speculative analysis based on structural similarities to compounds in the provided materials:

Parameter Target Compound (Imidazo[1,2-a]pyridines) (Quinazoline Derivatives)
Core Heterocycle 1,2,4-Triazolo[1,5-a]pyrimidine Imidazo[1,2-a]pyridine Quinazoline
Key Functional Groups Sulfonamide, dihydrobenzodioxine Nitrophenyl, ester, cyano Aldehyde hydrazones, pyrazole-carboxylate
Reported Bioactivity Not available in evidence Not explicitly stated (likely synthetic intermediates) Antimicrobial (e.g., inhibition of Fusarium graminearum at 50 μg/mL)
Synthetic Yield Not reported 51–55% (for imidazo[1,2-a]pyridines) Not specified
Thermal Stability Not reported Melting points: 215–245°C Not reported

Key Observations

  • Heterocycle Diversity: The triazolo-pyrimidine core distinguishes the target compound from imidazo-pyridines () and quinazolines ().
  • Functional Group Impact : The sulfonamide group in the target compound may confer higher solubility in polar solvents compared to the nitro and ester groups in .
  • Bioactivity Gaps : While highlights antimicrobial activity in quinazoline derivatives, the target compound’s sulfonamide moiety could broaden its mechanism of action (e.g., enzyme inhibition vs. membrane disruption).

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, including the formation of the triazolo-pyrimidine core followed by sulfonamide coupling. Key steps include:

  • Precursor Preparation : Use of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as starting materials (e.g., via cross-coupling reactions) .
  • Solvent Optimization : Polar solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions, while microwave-assisted synthesis improves reaction rates and yields .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization (ethanol or methanol) ensures high purity .

Q. Example Table: Synthesis Optimization Parameters

ParameterImpact on Yield/PurityReference
Microwave heating↑ Reaction rate, ↑ Yield
DMF as solvent↑ Nucleophilic substitution
ChromatographyPurity >95%

Q. How is the molecular structure confirmed, and what analytical techniques are essential for characterization?

Answer: Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., δ 8.91 ppm for triazole protons) .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 436.2 [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=N stretching at ~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D conformation for SAR studies .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

Answer: Initial screening includes:

  • Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria to evaluate antibacterial potential .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) to assess antiproliferative activity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Predict binding modes to enzyme active sites (e.g., sulfonamide binding to zinc in carbonic anhydrase) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., KD_D values) .
  • Kinetic Studies : Measure enzyme inhibition constants (Ki_i) using Lineweaver-Burk plots .

Example Data:

Target EnzymeKD_D (nM)Inhibition TypeReference
Carbonic Anhydrase IX12.3 ± 1.2Competitive

Q. How can structure-activity relationships (SAR) guide chemical modifications for enhanced efficacy?

Answer:

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -F) to the triazolo-pyrimidine ring improves solubility and bioactivity .
  • Side Chain Optimization : Propyl linkers vs. bulkier substituents affect membrane permeability .
  • Sulfonamide Tuning : Trifluoromethyl groups enhance metabolic stability .

Q. Table: SAR Trends

ModificationEffect on ActivityReference
Fluorine substitution↑ Solubility, ↑ Bioactivity
Longer alkyl chains↓ Cytotoxicity

Q. How should researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Standardize Assay Conditions : Control variables like pH, temperature, and cell passage number .
  • Comparative Meta-Analysis : Cross-reference data from similar analogs (e.g., triazolo-pyrimidine derivatives) to identify trends .
  • Reproducibility Checks : Validate results across multiple labs using identical synthetic batches .

Case Study:
Discrepancies in IC50_{50} values for enzyme inhibition may arise from assay buffer differences. Re-testing under uniform conditions (e.g., pH 7.4, 25°C) resolves conflicts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.